N-[2-(4-Benzoylphenyl)ethyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(4-benzoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)18-12-11-14-7-9-16(10-8-14)17(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
InChI Key |
MIGCKRNISIYYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 2 4 Benzoylphenyl Ethyl Acetamide and Its Derivatives
Routes for the Construction of the N-[2-(4-Benzoylphenyl)ethyl]acetamide Core
Amidation Reactions for Acetamide (B32628) Moiety Formation
The final step in the synthesis is the formation of the acetamide group, a reaction known as N-acetylation. This transformation is typically achieved by treating the precursor, 2-(4-benzoylphenyl)ethylamine, with an acetylating agent.
Common reagents for this purpose include acetyl chloride and acetic anhydride. nih.govijcrt.org The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acetylating agent. These reactions are often performed in the presence of a weak base to neutralize the acidic byproduct (e.g., HCl or acetic acid) and drive the reaction to completion. ijcrt.orgias.ac.in
Alternative and milder methods for N-acetylation have also been developed. For instance, acetonitrile can serve as both a reagent and solvent in the presence of a Lewis acid catalyst like trimethylsilyl iodide. semanticscholar.org This approach offers a less hazardous alternative to the highly reactive traditional acetylating agents. nih.gov The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Coupling Reactions for the 4-Benzoylphenyl and Ethylamine Linker Integration
A critical step in the synthesis is the formation of the 4-benzoylphenyl core, which is a diaryl ketone. The most prevalent and industrially significant method for this is the Friedel-Crafts acylation. nih.govnih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. wikipedia.orgrsc.org
To construct the specific 4-benzoylphenyl moiety required for this compound, a common strategy is the acylation of ethylbenzene with benzoyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃), yields 4-ethylbenzophenone. wikipedia.orgnih.gov The benzoyl group predominantly adds to the para position of the ethylbenzene ring due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position.
Table 1: Key Coupling Reaction for Core Synthesis
| Reactants | Catalyst | Product | Reaction Type |
|---|
This ketone product, 4-ethylbenzophenone, serves as a crucial intermediate, which is then further functionalized to introduce the amine group.
Strategic Precursor Synthesis for the 4-Benzoylphenyl and Ethylamine Moieties
With the 4-ethylbenzophenone core established, the next strategic challenge is the conversion of the ethyl group into a 2-aminoethyl group. This is typically not a single-step process and requires a sequence of reactions.
A common method involves the radical bromination of the benzylic position of the ethyl group using a reagent like N-bromosuccinimide (NBS). This would yield 4-(1-bromoethyl)benzophenone. Subsequent substitution of the bromide with a cyanide or azide ion, followed by reduction, would lead to the desired 2-(4-benzoylphenyl)ethylamine precursor.
Advanced Synthetic Techniques and Reaction Optimization
Optimizing the synthesis of this compound involves careful selection of catalysts and reagents, as well as robust methods for purification and characterization to ensure the final product's quality.
Influence of Catalysts and Reagents on Reaction Efficiency
The efficiency of the key synthetic steps is highly dependent on the choice of catalysts and reagents.
Friedel-Crafts Acylation: In the Friedel-Crafts acylation to form the 4-ethylbenzophenone core, a strong Lewis acid catalyst is essential. Aluminum trichloride (AlCl₃) is commonly used, but others like ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be employed. rsc.orglibretexts.org The catalyst's role is to activate the acyl chloride, making it a more potent electrophile. A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org In some cases, for activated aromatic rings, milder Lewis acids or even strong Brønsted acids like sulfuric acid (H₂SO₄) can be used. rsc.orgmdpi.com The choice of catalyst can affect yield and selectivity, and optimization often involves screening several options. researchgate.net
Amidation: For the N-acetylation step, the reactivity of the acetylating agent is a key factor. Acetyl chloride is highly reactive, while acetic anhydride is more moderate. ias.ac.in The reaction is often facilitated by a base. In industrial settings, continuous-flow reactions using acetonitrile as the acetylating agent with a solid catalyst like alumina have been developed for a safer and greener process. nih.gov The use of specific coupling agents in peptide synthesis, such as N-acylbenzotriazoles, represents another class of reagents for forming amide bonds under mild conditions. nih.gov
Table 2: Common Catalysts and Reagents
| Reaction Step | Reagent/Catalyst Class | Specific Examples | Function |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid Catalysts | AlCl₃, FeCl₃, SnCl₄, BF₃ rsc.orglibretexts.org | Activates acylating agent |
| Brønsted Acid Catalysts | H₂SO₄, Triflic Acid (TfOH) nih.govrsc.org | Protonates acylating agent | |
| N-Acetylation | Acetylating Agents | Acetyl Chloride, Acetic Anhydride ijcrt.org | Provides acetyl group |
| Bases | Pyridine, Triethylamine, NaHCO₃ ias.ac.inresearchgate.net | Neutralizes acid byproduct |
Purity Assessment and Isolation Techniques
Ensuring the purity of this compound is critical, particularly if intended for pharmaceutical or biological studies. intertek.com A multi-technique approach is typically used for isolation and purity verification. youtube.com
Isolation and Purification: Following the synthesis, the crude product must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. Common techniques include:
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on solubility.
Chromatography: Column chromatography, using stationary phases like silica gel, is a powerful method for separating the target compound from impurities. hilarispublisher.com Preparative High-Performance Liquid Chromatography (HPLC) can be used for isolating highly pure samples. emerypharma.com
Recrystallization: This technique is used to purify solid products. The crude compound is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. epa.gov
Purity Assessment: Once isolated, the purity of the compound is assessed using various analytical methods:
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of a sample by separating it into its individual components. alwsci.com It is widely used in the pharmaceutical industry for impurity profiling. emerypharma.com
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities. emerypharma.comalwsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the compound, confirming its identity and providing an assessment of its purity. youtube.com Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample. nih.gov
Regulatory guidelines, such as those from the ICH, often define the thresholds for identifying and qualifying impurities in pharmaceutical substances. intertek.com
Synthesis of Chemically Modified Derivatives and Analogues of this compound
The core structure of this compound presents multiple sites for chemical modification, allowing for the systematic development of derivatives and analogues. Researchers have explored various synthetic strategies to alter the benzoylphenyl moiety, the ethyl linker, and the acetamide group to investigate their structure-activity relationships for different applications. These modifications aim to fine-tune the molecule's properties by introducing diverse functional groups and structural variations.
Systematic Substitution on the Benzoylphenyl Moiety
One common method involves the introduction of various functional groups onto the phenyl rings. For instance, derivatives have been synthesized where the benzoylphenyl group is replaced with a sulfamoylphenyl group, which is then further substituted. A facile method for this involves reacting 4-acetamidobenzenesulfonyl chloride with various alkyl, aralkyl, or aryl amines in a basic aqueous medium under controlled pH to yield N-[(Substitutedsulfamoyl)phenyl]acetamides researchgate.net. This versatile reaction allows for the introduction of a wide range of substituents attached to the sulfamoyl group, thereby modifying the electronic and steric properties of the phenyl ring.
Another approach involves creating hybrid molecules that combine the phenylacetamide core with other pharmacologically active scaffolds. For example, N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized. nih.gov The synthesis generally involves a multi-step process starting from the appropriate N-phenylacetamide precursor. The general procedure for one of the key steps involves the reaction of equimolar amounts of an N-substituted-2-(2-oxoindolin-3-ylidene)acetamide with 4-hydrazinylbenzenesulfonamide hydrochloride in methanol at room temperature. nih.gov This method allows for the introduction of various substituents on the N-phenyl ring of the acetamide moiety, such as chloro and bromo groups, leading to derivatives like N-(4-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide and N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide. nih.gov
The following table summarizes representative examples of derivatives with substitutions on the phenyl moiety.
| Compound ID | Base Structure | R1 Group | R2 Group | Synthesis Method |
| 3b | N-Phenylacetamide-2-oxoindole | 4-Chlorophenyl | 4-Sulfamoylphenylhydrazono | Condensation Reaction |
| 3c | N-Phenylacetamide-2-oxoindole | 4-Bromophenyl | 4-Sulfamoylphenylhydrazono | Condensation Reaction |
| 4g | N-Phenylacetamide-2-oxoindole | 2-Bromophenyl | 2-(2-(4-Sulfamoylphenylamino)acetyl)hydrazono | Condensation Reaction |
Modifications of the Ethyl Linker and Acetamide Group
Modifications to the ethyl linker and the acetamide group provide another avenue for creating structural diversity in analogues of this compound. These changes can affect the molecule's flexibility, polarity, and hydrogen bonding capabilities.
Strategies for modifying the acetamide group often involve altering the N-substituent. A general and facile method for synthesizing N-substituted sulfamoylacetamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with a diverse range of amines, including alkyl, aralkyl, and aryl amines. researchgate.net This approach has been used to produce compounds such as N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide and N-(4-(N-phenethylsulfamoyl)phenyl)acetamide. nih.gov The reaction conditions are typically mild, involving a basic aqueous medium with controlled pH. researchgate.net
The ethyl linker can also be modified. For example, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives utilizes a Leuckart synthetic pathway, where the ethylamine moiety is a core component. researchgate.net This demonstrates the possibility of introducing substituents directly onto the linker itself. Furthermore, the acetamide nitrogen can be part of a different functional group or heterocyclic system. The Schotten-Baumann reaction has been employed to synthesize N-phenyl-2-(phenyl-amino) acetamide derivatives, which involves reacting an acid chloride derivative with a primary aromatic amine. ijper.org This highlights the versatility of the acetamide group for chemical elaboration.
The following table presents examples of compounds with modifications to the ethyl linker or acetamide group.
| Compound ID | Modification | R Group on Sulfamoyl/Amine Nitrogen | Yield (%) | Melting Point (°C) |
| 10 | Acetamide N-Substitution | Cyclohexyl | 70 | 213-215 |
| 11 | Acetamide N-Substitution | Cyclopentyl | 69 | 179-180 |
| 13 | Acetamide N-Substitution | Phenethyl | 85 | 142-144 |
| 15 | Acetamide N-Substitution | 2-(pyridin-2-yl)ethyl | 78 | 138-140 |
These synthetic strategies underscore the chemical tractability of the this compound scaffold, allowing for the generation of a wide array of derivatives through systematic modifications of its core components.
Structural Elucidation and Conformational Analysis of N 2 4 Benzoylphenyl Ethyl Acetamide
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of N-[2-(4-Benzoylphenyl)ethyl]acetamide, identifying its functional groups, and probing its dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the molecular structure of this compound by mapping the chemical environment of its hydrogen, carbon, and nitrogen nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. This includes multiplets for the aromatic protons of the two phenyl rings, signals for the two methylene (-CH₂-) groups of the ethyl bridge, a singlet for the acetyl (-COCH₃) methyl protons, and a broad signal for the amide (N-H) proton. The integration of these signals confirms the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the full carbon framework. Key signals include those for the two carbonyl carbons (one for the benzoyl ketone and one for the amide), multiple signals for the aromatic carbons, two signals for the ethyl carbons, and a signal for the acetyl methyl carbon.
Conformational Dynamics: Due to the partial double bond character of the C-N amide bond, rotation can be restricted. This phenomenon can lead to the presence of two distinct rotational isomers (rotamers) in solution, which may be observable as a doubling of specific NMR signals, particularly for the atoms near the amide group. researchgate.netscielo.br
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments. COSY spectra establish proton-proton coupling relationships, for instance, connecting the adjacent methylene groups in the ethyl chain. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |
| Acetyl Methyl (CH₃) | Singlet | ~23 ppm |
| Ethyl (N-CH₂) | Multiplet | ~40 ppm |
| Ethyl (Ar-CH₂) | Multiplet | ~35 ppm |
| Amide (N-H) | Broad Singlet | N/A |
| Benzoyl Aromatic (C₅H₅) | Multiplet | ~128-138 ppm |
| Phenyl Aromatic (C₆H₄) | Multiplet | ~129-145 ppm |
| Amide Carbonyl (C=O) | N/A | ~170 ppm |
| Ketone Carbonyl (C=O) | N/A | ~196 ppm |
Vibrational spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct molecular fingerprint. Key absorption bands would confirm the presence of the N-H group (stretching vibration around 3300 cm⁻¹), the amide C=O group (strong absorption around 1640 cm⁻¹, known as the Amide I band), and the benzoyl C=O group (strong absorption around 1660 cm⁻¹). Aliphatic and aromatic C-H stretching vibrations are also observed above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. Aromatic ring vibrations, particularly the C=C stretching modes, typically produce strong signals in the Raman spectrum.
Interactive Table 2: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3050 |
| Aliphatic C-H | Stretch | ~2950 |
| Ketone C=O | Stretch | ~1660 |
| Amide C=O (Amide I) | Stretch | ~1640 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
| Amide N-H | Bend (Amide II) | ~1550 |
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.
The molecular formula of this compound is C₁₇H₁₇NO₂. High-resolution mass spectrometry (HRMS) would confirm its exact mass of 267.1259 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule would undergo characteristic fragmentation. A primary fragmentation pathway involves the alpha-cleavage adjacent to the carbonyl groups. The most prominent fragment would likely be the stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. Other key fragments would arise from cleavage along the ethyl chain, providing further structural confirmation.
UV-Visible spectroscopy provides insight into the electronic structure of the molecule by identifying its chromophores—the parts of the molecule that absorb light. The dominant chromophore in this compound is the benzophenone (B1666685) moiety. This system of conjugated pi electrons is expected to produce a strong absorption band (π→π* transition) at shorter wavelengths and a weaker, less intense band (n→π* transition) at longer wavelengths, which is characteristic of the carbonyl group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of the molecular structure by determining the precise arrangement of atoms in the solid state.
A single-crystal X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule. This analysis confirms the atomic connectivity and provides precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it reveals the conformational preferences of the molecule in the crystalline state, such as the orientation of the benzoyl group relative to the other phenyl ring.
The fundamental repeating unit of the crystal is described by the unit cell parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), along with the crystal system (e.g., monoclinic, orthorhombic). This data provides a unique identifier for the specific crystalline form of the compound.
Molecular Conformation in the Crystalline State: Dihedral Angles and Torsion Angles
In similar structures, such as substituted acetamides, the amide group often exhibits planarity or near-planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. For instance, in N-[4-(Benzylsulfamoyl)phenyl]acetamide, the amide group is essentially co-planar with the benzene ring to which it is attached, with a C—C—N—C torsion angle of 11.1 (3)°. nih.gov This planarity influences the potential for hydrogen bonding and packing in the crystal lattice.
The orientation of the two phenyl rings relative to each other is another critical conformational feature. In a related compound, a folded conformation was observed where the benzene rings are in close proximity, with a dihedral angle of 24.37 (10)° between them. nih.gov This suggests that this compound could also adopt a conformation where the benzoylphenyl moiety is not planar, with a significant twist between the two aromatic rings.
A hypothetical data table for the principal torsion angles in this compound, based on common ranges observed in similar fragments, is presented below.
| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Angle (°) |
| τ1 | C(benzoyl) | C(phenyl) | C(ethyl) | C(ethyl) | Variable |
| τ2 | C(phenyl) | C(ethyl) | C(ethyl) | N | ~180 (anti) or ~60 (gauche) |
| τ3 | C(ethyl) | C(ethyl) | N | C(acetyl) | ~180 (trans) |
| τ4 | C(ethyl) | N | C(acetyl) | O(acetyl) | ~0 (cis) or ~180 (trans) |
Supramolecular Assembly and Packing Interactions
Hydrogen bonding is expected to be a dominant force in the supramolecular assembly. The secondary amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamide (B32628) and the benzoyl group can act as hydrogen bond acceptors. In many crystalline acetamides, intermolecular N-H···O hydrogen bonds form chains or more complex networks. semanticscholar.org For example, in the crystal structure of a related ketoamide, the amide group forms a chain of intermolecular N-H···O hydrogen bonds. semanticscholar.org
In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions are also likely to play a role in the crystal packing. The aromatic rings of the benzoylphenyl group can participate in π-π stacking interactions, further stabilizing the crystal structure.
Conformational Isomerism and Rotational Barriers
This compound possesses several rotatable single bonds, leading to the possibility of different conformational isomers (rotamers). The rotation around the C-N amide bond is of particular interest. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possible existence of cis and trans isomers. The energy barrier for this rotation in amides is typically in the range of 15-25 kcal/mol. Studies on N-benzhydrylformamides have shown that the calculated rotational barriers for the formyl group are in the range of 20-23 kcal/mol. nih.gov
Rotation around the other single bonds, such as the C-C bonds in the ethyl linker and the C-C bond connecting the phenyl rings, will have lower energy barriers. For instance, the rotation of aryl fragments in N-benzhydrylformamides has calculated barriers ranging from 2.5 to 9.8 kcal/mol. nih.gov These lower barriers mean that at room temperature, the molecule would likely exist as a mixture of rapidly interconverting conformers in solution. The specific populations of these conformers would be determined by their relative energies.
Theoretical and Computational Chemistry Investigations of N 2 4 Benzoylphenyl Ethyl Acetamide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of N-[2-(4-Benzoylphenyl)ethyl]acetamide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the molecule's geometry, energy, and electron distribution. researchgate.netresearchgate.net
The flexibility of this compound, arising from its rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Identifying the most stable conformation is critical, as it represents the molecule's preferred geometry. This is achieved through energy minimization, a process where the molecule's geometry is systematically altered to find the arrangement with the lowest potential energy.
Conformational search algorithms are employed to explore the potential energy surface of the molecule comprehensively. A common approach involves using molecular mechanics methods, such as the GMMX algorithm, to perform an automated search across all rotatable bonds. scielo.br This initial scan identifies several low-energy candidate structures. These candidates are then subjected to higher-level quantum chemical calculations (optimization) to refine their geometries and accurately determine their relative energies, ultimately identifying the global minimum energy conformer. scielo.br
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation for the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.
For organic molecules like this compound, hybrid functionals such as B3LYP (Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional) are widely used and have proven to provide a good balance between accuracy and computational cost. researchgate.netconicet.gov.arresearchgate.net Other functionals, like B3PW91 and APFD, may also be selected depending on the specific properties being investigated. scielo.brresearchgate.net
The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed. scielo.brresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. The selection of a suitable functional and basis set is a critical step to ensure the reliability of the computational predictions. scielo.br
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |
| B3LYP | 6-311+G(d,p) | Electronic properties, NBO analysis, NMR shifts |
| APFD | 6-31+G(d) | Conformational energy analysis |
| mPW1PW91 | 6-31G(d,p) | Geometry optimization, electronic structure |
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic character of a molecule is described by its molecular orbitals. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and predict the molecule's reactivity. researchgate.netnih.gov From the HOMO and LUMO energies, other quantum chemical descriptors can be derived, as shown in the table below. conicet.gov.arresearchgate.netmaterialsciencejournal.org
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | (χ2) / (2η) | Propensity to accept electrons |
Computational Prediction of Spectroscopic Data (NMR, IR, UV) and Validation with Experimental Results
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the theoretical model. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and are observed as absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the N-H stretch of the amide, the C=O stretches of the amide and benzoyl groups, and C-H stretches of the aromatic rings. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.961) for better agreement. materialsciencejournal.orgresearchgate.net
| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical Calculated (Scaled) Wavenumber (cm-1) |
| N-H Stretch (Amide) | ~3300 | ~3300-3400 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 |
| C=O Stretch (Ketone) | ~1660 | ~1660-1680 |
| C=O Stretch (Amide I) | ~1650 | ~1650-1670 |
| N-H Bend (Amide II) | ~1550 | ~1550-1570 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure and its dominant conformation in solution. researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. conicet.gov.ar The calculation provides the absorption wavelength (λmax) and the oscillator strength of these transitions. For this compound, the predicted transitions would likely correspond to π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl groups. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While quantum chemical calculations provide a static picture of the lowest energy conformation, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. uq.edu.au MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and interacts with its environment (e.g., a solvent). mdpi.com
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values point to more flexible regions of the molecule.
These simulations are invaluable for understanding the conformational flexibility of the ethyl-acetamide chain and the rotational freedom of the benzoyl group, providing a more realistic model of the molecule's behavior in a dynamic system.
Theoretical Studies of Intramolecular Interactions (e.g., CH/π, N-H...O)
The three-dimensional structure and stability of this compound are influenced by weak, non-covalent intramolecular interactions. These can include hydrogen bonds and other van der Waals forces. Given its structure, a key potential interaction is an intramolecular hydrogen bond between the amide N-H group (donor) and the oxygen atom of the benzoyl C=O group (acceptor).
Computational methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are used to identify and quantify these interactions. conicet.gov.arresearchgate.net NBO analysis, for instance, can calculate the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(N-H)). A significant E(2) value provides strong evidence for the presence and strength of the hydrogen bond. researchgate.net Other, weaker interactions, such as C-H/π interactions between the ethyl chain and the aromatic rings, can also be investigated to build a complete picture of the forces governing the molecule's preferred conformation.
Potential Energy Surface Mapping
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the potential energy surface (PES) mapping for this compound. Theoretical investigations into the PES of a molecule are crucial for understanding its conformational landscape, identifying stable isomers, and determining the energy barriers for conformational changes.
This type of analysis typically involves scanning the potential energy by systematically varying key dihedral angles of the molecule. For this compound, critical rotations would likely include the bonds within the ethyl-acetamide linker and the orientation of the benzoyl group relative to the phenyl ring. The resulting PES would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states connecting them. Such a study would provide fundamental insights into the molecule's flexibility and preferred three-dimensional structures.
While general principles of conformational analysis can be applied, specific energy values and barrier heights for this compound remain undetermined without dedicated computational studies.
Calculation of Nonlinear Optical (NLO) Properties
There is currently a lack of published research focused on the calculation of the nonlinear optical (NLO) properties of this compound. The investigation of NLO properties is a significant area of materials science, as molecules with high NLO responses are essential for applications in optoelectronics and photonics, including frequency conversion and optical switching.
The computational assessment of a molecule's NLO properties typically involves quantum chemical calculations, often using Density Functional Theory (DFT). These calculations can predict key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). The magnitude of these properties, particularly the hyperpolarizabilities, indicates the potential of a material for NLO applications.
For this compound, the presence of a benzoylphenyl group, which contains a carbonyl chromophore and aromatic rings, suggests that it could possess interesting electronic properties. A computational study would likely focus on how the electronic structure of the molecule, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), influences its NLO response. However, without specific computational data, any discussion of its NLO potential remains speculative.
Chemical Reactivity and Reaction Mechanism Studies of N 2 4 Benzoylphenyl Ethyl Acetamide
Investigation of Amide Bond Hydrolysis under Diverse Chemical Conditions
The amide bond in N-[2-(4-Benzoylphenyl)ethyl]acetamide, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. viu.ca This process involves the cleavage of the carbon-nitrogen bond of the amide group.
Under acidic conditions, the reaction is catalyzed by hydronium ions. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The elimination of 2-(4-benzoylphenyl)ethan-1-amine as the leaving group, which is protonated under acidic conditions, and subsequent deprotonation of the carboxylic acid intermediate, yields acetic acid and the corresponding ammonium (B1175870) salt. chemistrysteps.com
Basic hydrolysis, on the other hand, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. chemistrysteps.com This also forms a tetrahedral intermediate. The expulsion of the 2-(4-benzoylphenyl)ethyl)amide anion is a generally unfavorable step due to the poor leaving group ability of the amide anion. However, under forcing conditions such as heating with a concentrated base, the reaction can be driven to completion. The reaction ultimately yields sodium acetate (B1210297) and 2-(4-benzoylphenyl)ethan-1-amine. youtube.com
Table 1: General Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Typical Products |
|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic acid, Ammonium salt |
| Basic | Concentrated NaOH or KOH, Heat | Carboxylate salt, Amine |
Reactivity of the Benzoyl Carbonyl Group
The benzoyl group in this compound introduces a second carbonyl functionality into the molecule, which exhibits its own characteristic reactivity. The carbonyl carbon of the benzoyl group is electrophilic and is susceptible to attack by nucleophiles. The reactivity of this group is influenced by the electronic effects of the substituents on the phenyl ring. stackexchange.com
The benzophenone (B1666685) moiety is a common scaffold in medicinal chemistry, and its reactivity is often exploited in the synthesis of various derivatives. nih.gov For instance, the carbonyl group can undergo nucleophilic addition reactions with organometallic reagents or reduction with hydride reagents. While specific studies on the reactivity of the benzoyl carbonyl in this compound were not found, the general reactivity patterns of benzophenones are well-documented.
Table 2: Potential Reactions of the Benzoyl Carbonyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nucleophilic Addition | Grignard reagents (R-MgX) | Tertiary alcohol |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |
Photochemical Transformations and Excited State Mechanisms
The benzophenone chromophore within this compound suggests a rich potential for photochemical reactivity. Benzophenone itself is a well-studied photosensitizer. Upon absorption of UV light, it can be promoted to an excited singlet state (S1), which then efficiently undergoes intersystem crossing to a triplet state (T1). This triplet state is a key intermediate in many photochemical reactions.
While specific transient absorption spectroscopy studies on this compound are not available, the general photochemistry of benzophenone derivatives involves processes such as photoreduction and energy transfer. rsc.org In the presence of a suitable hydrogen donor, the triplet-state benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can lead to the formation of pinacols. The efficiency and pathway of such photochemical transformations would depend on the solvent and the presence of other reactive species.
Radical Reaction Pathways and Intermediate Formation
The potential for radical formation in this compound is not limited to photochemical processes. Radical reactions can be initiated through various means, including the use of radical initiators or through redox processes. While specific studies on the radical reaction pathways of this compound are scarce, the presence of benzylic hydrogens and the aromatic rings could provide sites for radical abstraction or addition.
For instance, intramolecular radical cyclization could be a possibility if a radical were to be generated at a suitable position on the ethylacetamide side chain. researcher.life The formation and stability of any radical intermediates would be governed by the principles of radical chemistry, including resonance stabilization provided by the aromatic rings.
Role as a Substrate in Specific Organic Transformations
While direct examples of this compound being used as a substrate in named organic transformations are not prevalent in the literature, its structural motifs are found in molecules that participate in a variety of synthetic reactions. For example, acetamide (B32628) derivatives are often used as precursors in the synthesis of heterocyclic compounds. researchgate.net The presence of the benzoylphenyl group could be exploited in cross-coupling reactions or other transformations to build more complex molecular architectures.
The amide nitrogen, after deprotonation, could act as a nucleophile in substitution reactions. Furthermore, the aromatic rings could undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. For instance, a related compound, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, has been synthesized via a Claisen-Schmidt condensation reaction, highlighting the utility of similar structures in complex molecule synthesis. mdpi.com
Intermolecular Interactions and Supramolecular Architecture of N 2 4 Benzoylphenyl Ethyl Acetamide
Detailed Characterization of Hydrogen Bonding Interactions (Intra- and Intermolecular)
Hydrogen bonds play a pivotal role in the molecular recognition and crystal packing of N-[2-(4-Benzoylphenyl)ethyl]acetamide. Both classical N-H···O and weaker C-H···O hydrogen bonds are anticipated to be significant in directing the supramolecular assembly.
Energetic and Geometric Aspects of Hydrogen Bonds
The primary intermolecular hydrogen bond is expected to be the N-H···O interaction, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen of the benzoyl group or the amide group of a neighboring molecule serves as the acceptor. These interactions are crucial in forming chains or dimers of molecules. semanticscholar.orgnih.gov In addition to this primary interaction, weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H donors and the carbonyl oxygen acceptors, further stabilize the crystal structure. semanticscholar.orgnih.gov
Table 1: Typical Geometric and Energetic Parameters for Hydrogen Bonds in Acetamide (B32628) Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O | 2.8 - 3.2 | 150 - 180 | 3 - 8 |
Note: The data in this table is representative of values found in the literature for structurally similar compounds and serves as an estimation for this compound.
Three-Centered Hydrogen Bonds in Analogous Systems
In crystal structures of analogous organic molecules, the presence of three-centered hydrogen bonds has been observed. nih.gov In such an interaction, a single hydrogen atom is shared between two acceptor atoms. For this compound, it is conceivable that an amide N-H or an activated C-H group could form a bifurcated or three-centered hydrogen bond with two oxygen acceptors, such as the two carbonyl oxygen atoms within the same or adjacent molecules. The geometric constraints of the crystal packing would determine the feasibility and nature of such interactions.
Non-Covalent Interactions (π-π Stacking, Van der Waals Forces, C-H...π, C-H...O)
Beyond classical hydrogen bonding, a variety of other non-covalent interactions contribute to the supramolecular architecture of this compound.
The presence of two phenyl rings in the molecule makes π-π stacking interactions a significant factor in the crystal packing. nih.gov These interactions can occur in a face-to-face or offset (parallel-displaced) manner, contributing to the stabilization of the crystal lattice. The centroid-to-centroid distance in such interactions typically falls in the range of 3.3 to 3.8 Å.
Finally, ubiquitous Van der Waals forces provide a general cohesive energy that holds the molecules together in the solid state.
Self-Assembly Processes and Supramolecular Network Formation
The interplay of the aforementioned intermolecular interactions drives the self-assembly of this compound molecules into a well-defined supramolecular network. nih.gov The directional nature of the N-H···O hydrogen bonds likely leads to the formation of one-dimensional chains or tapes of molecules. semanticscholar.orgnih.gov These primary structural motifs are then further organized in three dimensions through the weaker but numerous C-H···O, π-π stacking, and C-H···π interactions. nih.govnih.gov This hierarchical assembly process results in a stable and tightly packed crystal lattice. The specific topology of the supramolecular network will depend on the energetic balance of all contributing intermolecular forces.
Quantitative Analysis of Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)
A quantitative understanding of the intermolecular contacts in the crystal structure of this compound can be achieved through Hirshfeld surface analysis. nih.gov This computational tool allows for the visualization and quantification of the different types of intermolecular interactions. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.
Table 2: Estimated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Estimated Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 15 - 25 |
| N···H/H···N | 1 - 5 |
Note: This data is an estimation based on Hirshfeld surface analyses of structurally related acetamide derivatives and provides a likely profile for this compound. researchgate.netnih.gov
The analysis would visually confirm the importance of H···H, C···H, and O···H contacts, which correspond to Van der Waals forces and hydrogen bonds, in the crystal packing. The characteristic "wings" in the fingerprint plot would signify C-H···π interactions, while distinct spikes would represent the strong N-H···O hydrogen bonds. nih.gov
Structure Chemical Property Relationships and Advanced Molecular Design
Correlation of Molecular Structure with Chemical Reactivity Profiles
The chemical reactivity of N-[2-(4-Benzoylphenyl)ethyl]acetamide is dictated by the interplay of its three primary functional components: the benzophenone (B1666685) moiety, the tertiary acetamide (B32628) group, and the ethyl bridge connecting the two aromatic systems. Each of these groups presents distinct centers for chemical reactions. libretexts.orglibretexts.org
Benzophenone Moiety: This group consists of a central carbonyl (ketone) bonded to two phenyl rings. The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. Typical reactions include reduction to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165), or addition of organometallic reagents such as Grignard reagents. The two phenyl rings are subject to electrophilic aromatic substitution (EAS). The benzoyl group itself is an electron-withdrawing group, which deactivates the rings towards EAS and directs incoming electrophiles primarily to the meta position. rsc.orgyoutube.combyjus.com
Acetamide Moiety: The tertiary amide group is generally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. scielo.br This stability makes the amide bond resistant to cleavage, though it can be hydrolyzed to yield acetic acid and the corresponding secondary amine under harsh acidic or basic conditions. youtube.com The carbonyl oxygen of the amide is a site for hydrogen bond acceptance.
Ethylphenyl Moiety: The phenylethyl group acts as a linker. The phenyl ring attached to the ethylacetamide portion is influenced by the N-acetylethyl substituent. Alkyl groups are typically weakly activating and ortho-, para-directing in electrophilic aromatic substitution. libretexts.org Therefore, the reactivity of this ring in EAS reactions will be governed by the combined electronic effects of the ethylacetamide group and the deactivating effect of the benzoyl group at the para position.
| Functional Group | Type of Reaction | Description | Potential Products |
|---|---|---|---|
| Benzophenone (Ketone) | Nucleophilic Addition | The electrophilic carbonyl carbon is attacked by nucleophiles. | Secondary alcohol (upon reduction), Tertiary alcohol (with Grignard reagents). |
| Benzophenone (Phenyl Rings) | Electrophilic Aromatic Substitution | The benzoyl group deactivates the rings and directs incoming electrophiles to the meta positions. rsc.org | Meta-substituted benzophenone derivatives. |
| Acetamide | Hydrolysis | Cleavage of the amide C-N bond, typically requiring strong acid or base and heat. youtube.com | N-[2-(4-Benzoylphenyl)ethyl]amine and Acetic Acid. |
| N-Acetylethylphenyl Ring | Electrophilic Aromatic Substitution | The ring is activated by the alkyl portion of the substituent, directing incoming electrophiles to the ortho positions relative to the ethyl group. | Ortho-substituted N-acetylethylphenyl derivatives. |
Design Principles for Modulating Chemical Stability
The chemical stability of this compound is primarily related to the robustness of the amide and ketone functional groups. Modulating this stability involves structural modifications that can sterically or electronically protect these reactive sites.
Amide Bond Stability: The amide bond is the most stable carboxylic acid derivative but is susceptible to hydrolysis under extreme pH conditions. youtube.com Its stability can be enhanced by introducing bulky substituents on the phenyl rings, particularly at positions ortho to the ethylacetamide group. Such groups would sterically hinder the approach of water or hydroxide (B78521) ions to the amide carbonyl, thus slowing the rate of hydrolysis.
Ketone Stability: The benzophenone ketone is susceptible to reduction. Its stability can be modulated by altering the electronic properties of the phenyl rings. Adding electron-withdrawing groups to the rings would increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack and reduction. Conversely, electron-donating groups would decrease its electrophilicity, thereby enhancing its stability against reduction.
| Structural Modification | Target Functional Group | Principle | Effect on Stability |
|---|---|---|---|
| Introduction of bulky groups (e.g., tert-butyl) ortho to the ethylacetamide substituent | Acetamide | Steric Hindrance | Increases stability against hydrolysis. |
| Introduction of electron-donating groups (e.g., -OCH₃) on phenyl rings | Benzophenone (Ketone) | Electronic Effect (decreased electrophilicity) | Increases stability against reduction/nucleophilic attack. |
| Introduction of electron-withdrawing groups (e.g., -NO₂) on phenyl rings | Benzophenone (Ketone) | Electronic Effect (increased electrophilicity) | Decreases stability against reduction/nucleophilic attack. |
| Control of pH | Acetamide | Reaction Condition | Stability is highest near neutral pH; hydrolysis is catalyzed by strong acid or base. youtube.com |
Strategies for Introducing and Directing Specific Chemical Functionalities
Introducing new functionalities to this compound allows for the synthesis of novel derivatives with tailored properties. The primary strategies involve modifications at the aromatic rings or the ketone carbonyl group.
Electrophilic Aromatic Substitution (EAS): This is a key strategy for functionalizing the phenyl rings. The regioselectivity of these reactions is determined by the directing effects of the existing substituents. libretexts.org
Ring A (Benzoyl-substituted): The benzoyl group is a deactivating meta-director. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the positions meta to the carbonyl group. nih.gov
Modification of the Ketone: The carbonyl group can be transformed into other functionalities.
Reduction: Use of a reducing agent like NaBH₄ would convert the ketone into a secondary alcohol, introducing a hydroxyl group.
Grignard Reaction: Reaction with an organometallic reagent (e.g., CH₃MgBr) would result in a tertiary alcohol and the introduction of a new alkyl or aryl group.
Modification via the Acetamide Group: While the amide itself is not highly reactive, the methyl group of the acetyl moiety could potentially be functionalized after deprotonation with a strong base, although this would require specific and often harsh conditions.
| Reaction Type | Reagents | Target Site | Functionality Introduced |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Phenyl Rings | Nitro group (-NO₂) |
| Halogenation | Br₂ / FeBr₃ | Phenyl Rings | Bromo group (-Br) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Phenyl Rings | Acyl group (-COR) |
| Reduction | NaBH₄ | Ketone Carbonyl | Hydroxyl group (-OH) |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone Carbonyl | Hydroxyl group (-OH) and an R group |
Influence of Stereochemistry on Chemical Behavior (Rotational Isomerism)
A significant stereochemical feature of this compound is the potential for rotational isomerism (atropisomerism) around the amide C-N bond. Due to resonance, this bond has a partial double-bond character, which restricts free rotation and can lead to the existence of distinct E/Z conformers (rotamers). scielo.brcore.ac.uk
In this tertiary amide, the rotation is around the bond connecting the nitrogen atom to the acetyl carbonyl carbon. The two stable planar or near-planar conformations would be the E-isomer and the Z-isomer. researchgate.net
Z-isomer: The acetyl group's methyl substituent is on the same side (syn) of the C-N bond as the bulkier 2-(4-benzoylphenyl)ethyl group.
E-isomer: The acetyl group's methyl substituent is on the opposite side (anti) of the C-N bond from the 2-(4-benzoylphenyl)ethyl group.
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| Arrangement | Acetyl group is anti to the larger benzoylphenylethyl group. | Acetyl group is syn to the larger benzoylphenylethyl group. |
| Steric Hindrance | Lower; more sterically favorable. | Higher; less sterically favorable. |
| Predicted Stability | More stable; expected to be the major conformer at equilibrium. | Less stable; expected to be the minor conformer at equilibrium. |
| Interconversion Barrier | Relatively high due to the partial double bond character of the amide C-N bond. scielo.br |
Applications in Contemporary Chemical Research Excluding Biomedical
Utilization as a Model Compound for Fundamental Organic Chemistry Studies
N-[2-(4-Benzoylphenyl)ethyl]acetamide serves as an excellent model for investigating intramolecular interactions and conformational dynamics, which are pivotal to understanding the behavior of more complex molecular systems.
The conformational landscape of this compound is primarily dictated by rotation around the C-N amide bond and the various single bonds within the ethyl linker and the benzoylphenyl group. The amide bond in N-aryl acetamides can exist in either a cis or trans conformation. In secondary amides, the trans conformation is generally favored due to reduced steric hindrance. However, in tertiary N-aryl amides, the cis conformation can be more stable due to allylic strain between substituents on the nitrogen and the aryl ring, which forces the aryl ring out of the amide plane, disrupting conjugation in the trans form. For this compound, a secondary amide, the trans conformation of the acetamide (B32628) group is expected to be the more stable isomer.
Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are also significant in this molecule. The orientation of the lone pair on the nitrogen atom relative to the carbonyl group and the phenyl rings influences the electronic properties of the molecule. These effects dictate the preferred spatial arrangement of atoms to maximize stabilizing orbital interactions, such as the delocalization of the nitrogen lone pair into the carbonyl π* orbital, which imparts a partial double bond character to the C-N bond and contributes to the planarity of the amide group.
Table 1: Predicted Conformational and Stereoelectronic Features of this compound
| Feature | Predicted Characteristic | Rationale |
| Amide Conformation | Predominantly trans | Lower steric hindrance compared to the cis conformation in secondary amides. |
| Key Rotatable Bonds | C(aryl)-C(ethyl), C(ethyl)-C(ethyl), N-C(ethyl), C(amide)-N | These bonds allow for multiple conformers with varying energies. |
| Stereoelectronic Effects | nN → πC=O interaction | Stabilization of the amide bond through delocalization of the nitrogen lone pair. |
| π-stacking | Potential intramolecular interaction between the two phenyl rings. | |
| n → π interaction | Possible interaction between the carbonyl oxygen lone pair and the π-system of the benzoyl ring. |
The structure of this compound is well-suited for studying various weak, non-covalent interactions that are crucial in supramolecular chemistry and molecular recognition. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions.
The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of intermolecular hydrogen-bonded networks. In the solid state, similar acetamide derivatives are known to form hydrogen-bonded layers. Intramolecular hydrogen bonding between the N-H and the benzoyl carbonyl oxygen is also possible, depending on the conformation of the ethyl linker.
Table 2: Potential Weak Interactions in this compound
| Interaction Type | Potential Sites | Significance |
| Hydrogen Bonding | Intermolecular: N-H···O=C(amide); Intramolecular: N-H···O=C(benzoyl) | Directs crystal packing and influences conformational preferences. |
| π-π Stacking | Intramolecular or intermolecular between the two phenyl rings. | Contributes to the stability of folded conformations and crystal lattice energy. |
| C-H···π Interactions | Between C-H bonds (ethyl, aryl) and the π-systems of the phenyl rings. | Fine-tunes conformational preferences and contributes to overall molecular stability. |
| Dipole-Dipole Interactions | Between the polar amide and benzoyl groups. | Influences molecular association in the solid and liquid states. |
Utility in Materials Science and Photochemistry
The benzophenone (B1666685) moiety in this compound is a well-known chromophore, making this compound and its derivatives valuable in materials science and photochemistry, particularly in applications involving light-induced processes.
Benzophenone and its derivatives are widely used as photocross-linkers in the synthesis of photoreactive polymers. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state which can abstract a hydrogen atom from a nearby C-H bond, generating a radical pair. Subsequent radical-radical coupling leads to the formation of a covalent bond, resulting in cross-linking of the polymer chains.
This compound can be incorporated into polymer backbones or as a pendent group to impart photoreactive properties. For example, it could be chemically modified to introduce a polymerizable group (e.g., a methacrylate (B99206) or vinyl group) and then copolymerized with other monomers. The resulting polymer would be photosensitive and could be used in applications such as photolithography, UV-curable coatings, and the fabrication of hydrogels. The presence of the amide group can also contribute to the polymer's properties, for instance, by influencing its solubility and mechanical strength through hydrogen bonding.
Benzophenone is a classic Type II photoinitiator. In the presence of a co-initiator, typically a hydrogen donor like an amine or a thiol, the excited triplet state of benzophenone abstracts a hydrogen atom from the co-initiator to generate a ketyl radical and a co-initiator radical. The co-initiator radical is the species that initiates the polymerization of monomers, such as acrylates.
This compound, containing the benzophenone chromophore, can function as a Type II photoinitiator. Its efficiency would depend on factors such as its absorption spectrum, the quantum yield of intersystem crossing to the triplet state, and its interaction with a co-initiator. The acetamide group and the ethyl linker could potentially influence the photoreactivity of the benzophenone moiety. The flexibility of the ethyl chain might facilitate intramolecular hydrogen abstraction if a suitable C-H bond is accessible, although intermolecular abstraction from a co-initiator is the primary mechanism for polymerization initiation.
Table 3: Photochemical Properties and Applications of the Benzophenone Moiety in this compound
| Property / Application | Description |
| UV Absorption | The benzophenone moiety exhibits strong absorption in the UV region. |
| Excited State | Upon UV irradiation, it forms a reactive triplet state. |
| Mechanism of Action | Hydrogen abstraction from a suitable donor. |
| Use as a Photocross-linker | Can be incorporated into polymers to create photoreactive materials. |
| Use as a Photoinitiator | In combination with a co-initiator, it can initiate free-radical polymerization. |
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-Benzoylphenyl)ethyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound can be approached via multi-step organic reactions. A common strategy involves coupling a benzoylphenyl precursor with an acetamide derivative through nucleophilic substitution or amidation. For example, hydrogenation reactions using palladium on carbon (Pd/C) under controlled hydrogen atmospheres have been effective for similar acetamide derivatives, yielding products with high purity (e.g., 95% yield after purification via column chromatography) . Optimizing reaction parameters, such as temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for amine:acetylating agent), can enhance yields. Post-synthesis purification techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC are critical for isolating the target compound .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) can confirm the presence of benzoylphenyl protons (δ 7.5–8.1 ppm) and ethylacetamide moieties (δ 1.9–2.1 ppm for CH3, δ 3.3–3.5 ppm for CH2). C NMR identifies carbonyl carbons (δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ calculated for C17H17NO2: 280.1338; observed: 280.1342) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) verify functional groups .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Methodological Answer : SAR studies require systematic modifications to the benzoylphenyl or ethylacetamide groups. For example:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) to the benzoyl ring can enhance binding affinity to target proteins (e.g., enzymes or receptors). Comparative assays (IC50 values) between derivatives help identify critical substituents .
- Scaffold Hybridization : Combining the acetamide backbone with indole or oxazole moieties (as seen in similar compounds) improves pharmacokinetic properties. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets .
- Data Correlation : Use multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data (e.g., inhibition constants) .
Q. How can conflicting biological activity data for this compound analogs be resolved through experimental design?
- Methodological Answer : Contradictory results often arise from assay variability or off-target effects. To address this:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
- Orthogonal Validation : Confirm initial findings using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, analogs with para-substituted benzoyl groups show consistent anti-inflammatory activity (IC50 < 10 µM), while meta-substituted derivatives exhibit variability .
Key Research Considerations
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) to prioritize derivatives for in vivo studies .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
